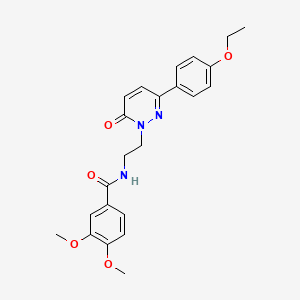

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide

Description

Propriétés

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O5/c1-4-31-18-8-5-16(6-9-18)19-10-12-22(27)26(25-19)14-13-24-23(28)17-7-11-20(29-2)21(15-17)30-3/h5-12,15H,4,13-14H2,1-3H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOPGRAIDDGOVST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-ethoxyphenyl derivative, followed by the formation of the pyridazinone ring through cyclization reactions. The final step involves the coupling of the pyridazinone intermediate with 3,4-dimethoxybenzoyl chloride under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or amines.

Applications De Recherche Scientifique

Recent studies have highlighted the anticancer properties of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide. In vitro experiments have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Case Study: Induction of Apoptosis

In a study published in 2024, researchers investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with this compound led to:

- Increased levels of pro-apoptotic proteins such as Bax.

- Decreased levels of anti-apoptotic proteins like Bcl-2.

- Cell cycle arrest at the G2/M phase.

These findings suggest that the compound may effectively inhibit tumor growth by promoting programmed cell death in cancer cells.

Neuroprotective Effects

Another promising application of this compound is its neuroprotective potential . Preliminary studies have indicated that this compound can protect neuronal cells from oxidative stress and apoptosis.

Table 2: Neuroprotective Mechanisms

| Mechanism | Description |

|---|---|

| Antioxidant Activity | Reduces reactive oxygen species (ROS) levels |

| Inhibition of Neuroinflammation | Decreases pro-inflammatory cytokines |

| Protection against Excitotoxicity | Prevents neuronal damage from excessive glutamate |

Other Therapeutic Potentials

Beyond anticancer and neuroprotective effects, this compound has been explored for its anti-inflammatory and antimicrobial properties.

Case Study: Anti-inflammatory Activity

A recent publication highlighted the compound's ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it could be beneficial in treating inflammatory diseases.

Table 3: Summary of Therapeutic Applications

| Application | Findings |

|---|---|

| Anticancer | Induces apoptosis in cancer cell lines |

| Neuroprotective | Protects neuronal cells from oxidative stress |

| Anti-inflammatory | Inhibits inflammatory mediator production |

| Antimicrobial | Exhibits activity against certain pathogens |

Mécanisme D'action

The mechanism of action of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Pyridazine-Based Derivatives

Pyridazine derivatives often exhibit bioactivity due to their electron-deficient aromatic ring, which facilitates interactions with biological targets. Key comparisons include:

- I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate): This compound shares the pyridazine core but differs in substituents. The phenethylamino linkage and ethyl benzoate group in I-6230 contrast with the ethoxyphenyl and dimethoxybenzamide groups in the target compound. Such structural variations influence solubility and binding affinity. For example, ethyl ester groups (as in I-6230) may enhance lipophilicity compared to the polar amide in the target molecule .

Benzamide-Containing Compounds

Benzamide moieties are prevalent in pharmaceuticals due to their hydrogen-bonding capacity. Notable analogs include:

Isoxaben (N-(3-(1-Ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide) :

Isoxaben features a 2,6-dimethoxybenzamide group similar to the 3,4-dimethoxybenzamide in the target compound. However, its isoxazole ring and branched alkyl substituent confer distinct steric and electronic properties. Isoxaben is utilized as a herbicide, suggesting that substituent positioning on the benzamide critically determines biological specificity .Compounds 5a-c (Benzyloxy Pyridazines) :

Synthesized via benzyl bromide reactions (), these derivatives contain sulfonamide and benzyloxy groups. Unlike the target compound, they lack the ethoxyphenyl substituent but share the 6-oxopyridazine core. The presence of sulfonamide in 5a-c may enhance water solubility compared to the ethoxyphenyl group .

Structural and Functional Data Comparison

*Calculated based on molecular formula C₂₄H₂₅N₃O₅.

Key Research Findings and Implications

- Substituent Effects : The 4-ethoxyphenyl group in the target compound may enhance metabolic stability compared to simpler alkyl or ester-containing analogs (e.g., I-6230) .

- Benzamide Positioning : The 3,4-dimethoxy configuration on the benzamide (vs. 2,6 in isoxaben) could influence target binding, as ortho/meta/para substitutions alter steric and electronic profiles .

- Heterocyclic Diversity : Replacing pyridazine with isoxazole (isoxaben) or pyridine () demonstrates how core heterocycles modulate bioactivity and selectivity .

Activité Biologique

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide is a compound belonging to the class of pyridazinone derivatives, which have been investigated for their diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C21H25N5O3

- Molecular Weight: 395.5 g/mol

- CAS Number: 1235635-00-3

The compound features a pyridazinone core, an ethoxyphenyl substituent, and a dimethoxybenzamide group, which contribute to its biological properties.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes that play crucial roles in various metabolic pathways.

- Receptor Interaction: It might bind to cellular receptors, influencing signal transduction pathways.

- Gene Expression Modulation: The compound could affect the expression of genes involved in cell proliferation and apoptosis.

Anticancer Activity

Research has indicated that pyridazinone derivatives exhibit significant anticancer properties. A study demonstrated that similar compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression . The specific effects of this compound on various cancer cell lines are still under investigation.

Anti-inflammatory Effects

Pyridazinone derivatives have also shown promise in reducing inflammation. They may modulate the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB signaling. This suggests potential applications in treating inflammatory diseases.

Antimicrobial Properties

Some studies have reported antimicrobial activities for pyridazinone compounds against various bacterial strains. The ability to disrupt bacterial cell membranes or inhibit essential metabolic processes could be a mechanism for this activity .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated the efficacy of similar compounds in reducing lysophosphatidic acid levels in vivo, suggesting potential therapeutic applications in fibrosis models. |

| Study 2 | Investigated the synthesis and preliminary biological evaluation of related pyridazinone derivatives, highlighting their diverse pharmacological profiles. |

| Reported on the synthesis methods and biological testing for antimicrobial activity against specific pathogens. |

Q & A

Basic Research Questions

Q. What are the key synthetic routes and critical reaction conditions for synthesizing N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyridazinone scaffolds. Key steps include:

- Functional group coupling : Amidation reactions using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the pyridazinone core to the ethylenediamine spacer and benzamide moiety.

- Solvent and temperature optimization : Reactions are conducted in polar aprotic solvents (e.g., DMF or DCM) at 50–80°C to enhance reactivity while minimizing side products .

- Protection/deprotection strategies : Temporary protection of amine or hydroxyl groups may be required to ensure regioselectivity .

- Characterization : Post-synthesis, purity is confirmed via HPLC (>95%), and structural integrity is validated using -/-NMR and high-resolution mass spectrometry (HRMS) .

Q. Which characterization techniques are essential for verifying the structural identity and purity of this compound?

- Methodological Answer : A combination of analytical methods is critical:

- Spectroscopic analysis : -NMR for proton environments (e.g., ethoxy/methoxy groups), -NMR for carbon backbone confirmation, and FT-IR for functional group identification (e.g., carbonyl stretches at ~1650 cm) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and stability under varying pH conditions .

- Mass spectrometry : HRMS or ESI-MS to confirm molecular weight and detect impurities .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

- Methodological Answer : While direct data on this compound is limited, structurally related benzamide-pyridazinone hybrids exhibit:

- Anticancer activity : Inhibition of HDAC isoforms (e.g., HDAC1/2/3) with IC values <100 nM, validated via enzymatic assays and SKM-1 cell line studies .

- Anti-inflammatory effects : Downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in murine macrophage models .

- Apoptosis induction : Activation of caspase-3/7 and upregulation of acetyl-histone H3 in leukemia cells .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

- Methodological Answer :

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C or CuI) may enhance coupling efficiency in ethoxy/methoxy group installation .

- Solvent effects : Substituting DMF with greener solvents (e.g., cyclopentyl methyl ether) can reduce toxicity while maintaining reactivity .

- Process monitoring : Real-time reaction monitoring via in situ FT-IR or Raman spectroscopy helps identify intermediates and adjust conditions dynamically .

- Data-driven optimization : Design of Experiments (DoE) models (e.g., factorial design) can systematically evaluate temperature, solvent, and catalyst interactions to maximize yield (>80%) .

Q. What mechanistic approaches are used to elucidate the compound’s biological targets and mode of action?

- Methodological Answer :

- Target identification :

- Pull-down assays : Biotinylated derivatives coupled with streptavidin beads to isolate protein targets from cell lysates .

- Kinome profiling : Broad-spectrum kinase inhibition assays (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- Mechanistic studies :

- Transcriptomics : RNA-seq to map gene expression changes (e.g., p21 upregulation) post-treatment .

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities with HDACs or inflammatory mediators .

- In vivo validation : SKM-1 xenograft models in immunocompetent mice to assess tumor growth inhibition and immune-modulatory effects .

Q. How can contradictions in reported biological activity data across studies be resolved?

- Methodological Answer :

- Assay standardization :

- Cell line authentication : STR profiling to ensure consistency (e.g., SKM-1 vs. THP-1 variability) .

- Dose-response calibration : Use of internal controls (e.g., vorinostat for HDAC assays) to normalize IC values .

- Data reconciliation :

- Meta-analysis : Pooling data from multiple studies to identify trends (e.g., correlation between ethoxy group positioning and HDAC selectivity) .

- Purity validation : Re-testing compounds with independent HPLC-MS to rule out batch-specific impurities .

- Experimental replication : Cross-laboratory studies using identical protocols to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.